molecular formula C16H16O8 B3028280 4-o-Caffeoylshikimic acid CAS No. 180842-65-3

4-o-Caffeoylshikimic acid

Cat. No.: B3028280
CAS No.: 180842-65-3
M. Wt: 336.29 g/mol
InChI Key: VTURJKQJEXSKNY-GDDAOPKQSA-N
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Description

4-o-Caffeoylshikimic acid is a derivative of shikimic acid, which is a key intermediate in the biosynthesis of aromatic compounds in plants. This compound is characterized by the presence of a caffeoyl group esterified to the hydroxyl group at the fourth position of shikimic acid. It is commonly found in various plants, including the dwarf tree fern, Dicksonia antarctica .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 4-o-Caffeoylshikimic acid is not detailed in the sources, it’s worth noting that it has been found to inhibit xanthine oxidase (XO) activity .

Safety and Hazards

According to the Material Safety Data Sheet, 4-o-Caffeoylshikimic acid does not have specific hazards. In case of contact with eyes or skin, or if ingested or inhaled, it is recommended to rinse with water and seek medical attention .

Future Directions

A study suggests that 5-O-caffeoylshikimic acid, a compound similar to 4-o-Caffeoylshikimic acid, shows potential as a treatment for non-small cell lung cancer . This suggests that this compound could also have potential therapeutic applications that warrant further investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-o-Caffeoylshikimic acid can be synthesized through the esterification of shikimic acid with caffeic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In industrial settings, this compound can be extracted from natural sources such as oil palm vegetation liquor. The extraction process involves pre-concentrating the extract containing the compound and isolating it using liquid chromatography. The elution activity of the compound varies depending on the stationary phase and the composition of the mobile phase .

Chemical Reactions Analysis

Types of Reactions: 4-o-Caffeoylshikimic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the caffeoyl moiety can be oxidized to form quinones.

    Reduction: The double bond in the caffeoyl group can be reduced to form dihydrocaffeoyl derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.

Major Products:

Comparison with Similar Compounds

4-o-Caffeoylshikimic acid is similar to other caffeoyl derivatives such as:

Uniqueness: this compound is unique due to its specific structure, which combines the properties of both caffeic acid and shikimic acid.

Properties

IUPAC Name

(3R,4S,5R)-4-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,5-dihydroxycyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(21)24-15-12(19)6-9(16(22)23)7-13(15)20/h1-6,12-13,15,17-20H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTURJKQJEXSKNY-GDDAOPKQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180842-65-3
Record name 4-Caffeoylshikimic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180842653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-CAFFEOYLSHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80J8ZT4K3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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